molecular formula C13H17NO2 B3208436 (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-50-8

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3208436
CAS No.: 1049978-50-8
M. Wt: 219.28 g/mol
InChI Key: UGWHKXCVUWCXIU-PWSUYJOCSA-N
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Description

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a 2-methylbenzyl group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. This method allows for the selective formation of the desired (2S,4R) isomer.

Another approach involves the use of chiral auxiliaries, which are temporarily attached to the starting material to induce the desired stereochemistry during the reaction. After the reaction is complete, the chiral auxiliary is removed, yielding the target compound with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the specific reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid: This isomer differs in its stereochemistry, which can significantly impact its biological activity and chemical reactivity.

    (2R,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid: Another stereoisomer with distinct properties compared to the (2S,4R) form.

    (2S,4R)-4-(2-Ethylbenzyl)pyrrolidine-2-carboxylic acid: A similar compound with an ethyl group instead of a methyl group, which can alter its chemical and biological properties.

Uniqueness

The uniqueness of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of the 2-methylbenzyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-4-2-3-5-11(9)6-10-7-12(13(15)16)14-8-10/h2-5,10,12,14H,6-8H2,1H3,(H,15,16)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWHKXCVUWCXIU-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H]2C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid

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